molecular formula C19H24N2O3 B2486519 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea CAS No. 2034567-83-2

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea

Cat. No. B2486519
CAS RN: 2034567-83-2
M. Wt: 328.412
InChI Key: KDXMBLBZWIALAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of urea derivatives often involves reactions between amine compounds and carbonyl compounds under specific conditions. For example, the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea investigated under atmospheric pressure shows that homogeneous catalysts like sodium methoxide can efficiently catalyze the synthesis under mild conditions (Gao, Li, & Zhang, 2007).

Molecular Structure Analysis

The crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl Urea reveals two crystallographically independent molecules with different conformations, exhibiting classic tricyclic hydrophenanthrene structure. This highlights the complex molecular arrangement and intermolecular hydrogen bonding stabilizing the structure (Rao, Wu, Song, & Shang, 2010).

Chemical Reactions and Properties

Ureas exhibit unique reactivity under specific conditions. Hindered trisubstituted ureas undergo substitution reactions with a range of nucleophiles under neutral conditions, demonstrating the compound's potential for facile carbamoylation of nucleophiles (Hutchby et al., 2009). This unique reactivity underlines the compound's chemical versatility.

Physical Properties Analysis

The physical properties of urea derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications. While specific data on "1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea" is not directly available, studies on related compounds provide insights into how substitutions on the phenyl rings and the urea linkage influence these properties.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability, are influenced by the urea moiety and the substituents on the phenyl rings. Research on similar urea derivatives has shown that the presence of hydroxymethyl groups and their susceptibility to polycondensation reactions can significantly affect the compound's overall chemical behavior (Christjanson, Pehk, & Siimer, 2006).

Scientific Research Applications

Chemical Synthesis and Modification

  • Urea compounds are used in chemical synthesis and modification, such as the development of hindered trisubstituted ureas for facile carbamoylation of nucleophiles under neutral conditions. These reactions are significant for synthetic chemistry, offering a pathway to produce amine derivatives and protected aniline derivatives, incorporating commonly employed amine protecting groups like Cbz, Boc, and Fmoc. Such processes are essential for developing pharmaceuticals and complex organic molecules (Hutchby et al., 2009).

Environmental Science

  • In environmental science, the degradation and persistence of urea-based herbicides in soils are studied to understand their impact on ecosystems and water quality. Investigations into microbial degradation of substituted urea herbicides provide insights into bioremediation strategies and the environmental fate of these compounds (Sørensen, Ronen, & Aamand, 2001).

Analytical Chemistry

  • Urea derivatives are subjects of analytical chemistry research, focusing on developing methods for detecting and quantifying these compounds in environmental samples. Techniques such as enzyme-linked immunosorbent assays (ELISAs) are developed for sensitive detection of urea herbicides in soil and water, aiding in environmental monitoring and ensuring compliance with safety standards (Fang-shi, 2007).

Pharmacology and Biomedical Research

  • Research in pharmacology and biomedical sciences explores urea compounds' biological activities, including their potential as anticancer agents. The development and evaluation of novel urea derivatives for their antiproliferative effects against cancer cell lines highlight the therapeutic potential of these compounds in oncology (Feng et al., 2020).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-14-9-10-17(11-15(14)2)21-18(22)20-12-19(23,13-24-3)16-7-5-4-6-8-16/h4-11,23H,12-13H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXMBLBZWIALAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(COC)(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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